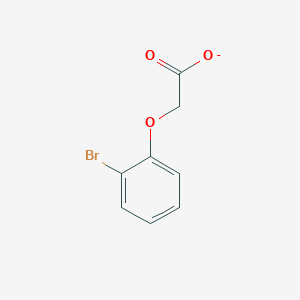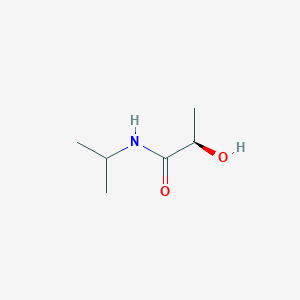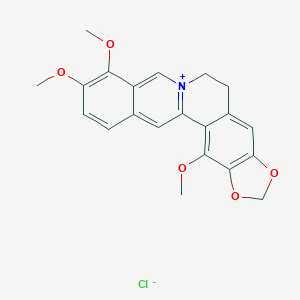
1-Methoxyberberine
概要
説明
1-Methoxyberberine is a plant-derived compound that belongs to the class of isoquinoline alkaloids. It is isolated from the Chinese herb Coptis chinensis and other Berberis plants
準備方法
1-Methoxyberberine can be synthesized through chemical modification of berberine. The synthetic routes typically involve a series of organic reactions. One common method includes the substitution of the C-8 position of berberine with C-nucleophiles such as methyl ketones, acetic acid esters, nitriles, and geminal di- and trihaloalkanes in alkaline media . This process proceeds stepwise, starting with the formation of 8-hydroxyberberine, which then reacts with a nucleophile in its nonionized form .
Industrial production methods often involve the extraction of this compound from natural sources, such as the roots of Dactylicapnos scandens . The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form.
化学反応の分析
1-Methoxyberberine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the substitution of the C-8 position of berberine with methyl ketones results in the formation of 8-substituted berberines .
科学的研究の応用
1-Methoxyberberine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1-Methoxyberberine involves multiple molecular targets and pathways. It exerts its effects through the regulation of various signaling pathways, including AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), and mitogen-activated protein kinase (MAPK) pathways . These pathways are involved in processes such as inflammation, oxidative stress, and apoptosis, which contribute to the compound’s therapeutic effects.
類似化合物との比較
1-Methoxyberberine is similar to other isoquinoline alkaloids, such as berberine, palmatine, and jatrorrhizine . it is unique due to its specific chemical structure and bioactive properties. For example, 13-methylberberine, a berberine analogue, has been shown to have stronger anti-adipogenic effects compared to berberine . Other similar compounds include 8-hydroxyberberine and 9-O-alkyl derivatives of berberine .
特性
IUPAC Name |
3,16,17-trimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20NO5.ClH/c1-23-16-5-4-12-8-15-18-13(6-7-22(15)10-14(12)19(16)24-2)9-17-20(21(18)25-3)27-11-26-17;/h4-5,8-10H,6-7,11H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMPNZBFNHPRMY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=C(C5=C(C=C4CC3)OCO5)OC)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50951735 | |
| Record name | (9,10-Dimethoxy-5,6-dihydro-2H,14H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-14-ylidene)(methyl)oxidanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50951735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29133-52-6 | |
| Record name | 1-Methoxyberberium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029133526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (9,10-Dimethoxy-5,6-dihydro-2H,14H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-14-ylidene)(methyl)oxidanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50951735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


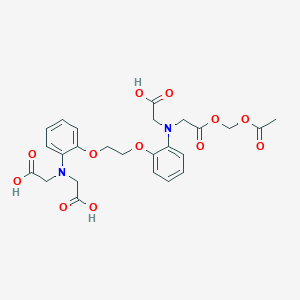

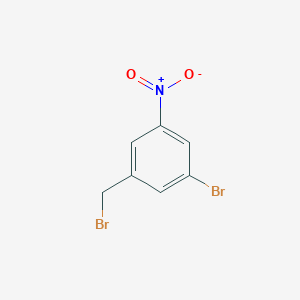
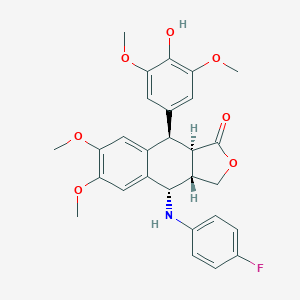
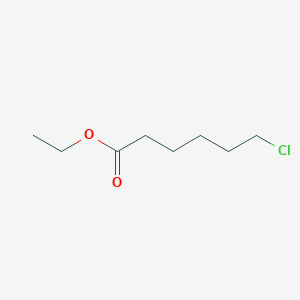
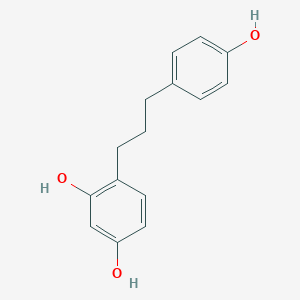
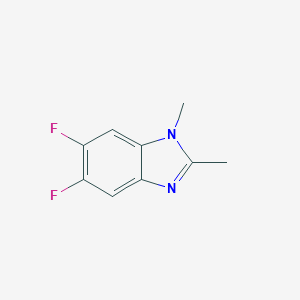
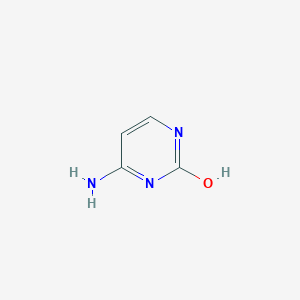
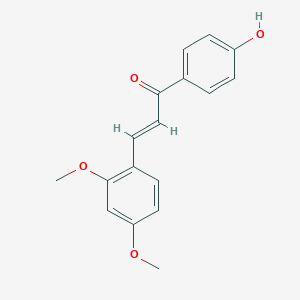
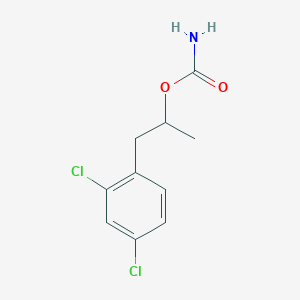
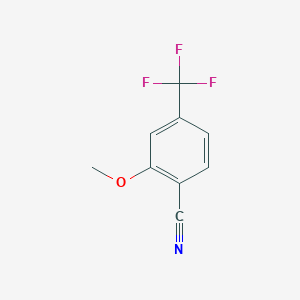
![(Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid](/img/structure/B161380.png)
